(alpha-Ethylbenzeneacetato-O)hydroxymagnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alpha-Ethylbenzeneacetato-O)hydroxymagnesium is an organic magnesium compound. It is typically a colorless to pale yellow solid that is soluble in organic solvents such as ether and dimethylbenzene, but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-Ethylbenzeneacetato-O)hydroxymagnesium generally involves the reaction of ethylbenzeneacetate with a magnesium reagent under controlled conditions. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the magnesium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(alpha-Ethylbenzeneacetato-O)hydroxymagnesium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where the magnesium atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different organic compounds .
Wissenschaftliche Forschungsanwendungen
(alpha-Ethylbenzeneacetato-O)hydroxymagnesium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various organic compounds and materials.
Wirkmechanismus
The mechanism by which (alpha-Ethylbenzeneacetato-O)hydroxymagnesium exerts its effects involves its interaction with molecular targets and pathways. The magnesium atom plays a crucial role in these interactions, facilitating various chemical reactions and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (alpha-Methylbenzeneacetato-O)hydroxymagnesium
- (alpha-Propylbenzeneacetato-O)hydroxymagnesium
- (alpha-Butylbenzeneacetato-O)hydroxymagnesium
Uniqueness
(alpha-Ethylbenzeneacetato-O)hydroxymagnesium is unique due to its specific structure and properties, which make it suitable for particular applications in research and industry. Its solubility in organic solvents and reactivity with various reagents distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
94107-87-6 |
---|---|
Molekularformel |
C10H12MgO3 |
Molekulargewicht |
204.51 g/mol |
IUPAC-Name |
magnesium;2-phenylbutanoate;hydroxide |
InChI |
InChI=1S/C10H12O2.Mg.H2O/c1-2-9(10(11)12)8-6-4-3-5-7-8;;/h3-7,9H,2H2,1H3,(H,11,12);;1H2/q;+2;/p-2 |
InChI-Schlüssel |
WNTPMXITZFRUQZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)[O-].[OH-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.